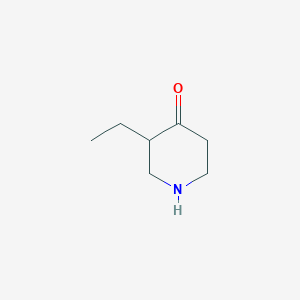

3-Ethylpiperidin-4-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6-5-8-4-3-7(6)9/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKJFJVXBZTLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455281 | |

| Record name | 3-ethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104777-74-4 | |

| Record name | 3-ethylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethylpiperidin 4 One and Its Precursors

Strategic Approaches to the Direct Synthesis of 3-Ethylpiperidin-4-one

The direct synthesis of this compound can be accomplished through several key reaction types, including Mannich reactions, condensation reactions for ring formation, and other cyclization strategies. These methods offer different advantages in terms of yield, scalability, and stereocontrol.

Mannich Reaction-Based Methodologies and Variations

The Mannich reaction is a fundamental method for the synthesis of piperidin-4-ones. rasayanjournal.co.innih.gov This multicomponent reaction involves the condensation of an amine, a non-enolizable aldehyde, and an enolizable ketone. rasayanjournal.co.inneliti.com In the context of this compound, variations of this reaction are employed.

A common approach involves the condensation of ethyl methyl ketone, a substituted aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). nih.gov This method has been used to synthesize a series of 2,6-diaryl-3-methyl-4-piperidones. nih.gov The reaction mechanism involves the formation of a β-amino carbonyl compound, known as a Mannich base, from the reaction of an active methylene (B1212753) compound with formaldehyde (B43269) and an amine. chemrevlett.com

The classical Mannich reaction has been adapted for the synthesis of various substituted piperidin-4-ones. For instance, the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine yields 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate or its N-substituted derivatives. chemrevlett.com To achieve the 3-ethyl substitution pattern, modifications to the starting materials are necessary, such as using pentan-2-one instead of acetone. rasayanjournal.co.in

Modern variations of the Mannich reaction utilize different catalysts and conditions to improve efficiency and selectivity. neliti.com For example, montmorillonite (B579905) clay has been used as an eco-friendly catalyst for the synthesis of substituted 4-piperidones. neliti.com

Condensation Reactions for Ring Formation

Intramolecular condensation reactions are a powerful strategy for the formation of the piperidin-4-one ring. youtube.com One notable example is the Dieckmann condensation, which involves the intramolecular cyclization of a diester to form a β-keto ester. This can be followed by hydrolysis and decarboxylation to yield the desired piperidin-4-one.

Another approach involves the Claisen condensation. For instance, 4-piperidone (B1582916) can be prepared from primary amines and acrylates through an intramolecular Claisen condensation followed by decarboxylation. youtube.com Aldol (B89426) condensations also provide a route to 4-substituted piperidones. youtube.com

The condensation of N-alkyl- and NH-piperidin-4-one derivatives with (hetero)aromatic aldehydes can be promoted by Lewis acids or bases to form 3,5-bis[(hetero)arylidene]piperidin-4-ones. researchgate.net Effective catalytic systems for this transformation include LiClO4, MgBr2 (in the presence of a tertiary amine), and BF3⋅Et2O. researchgate.net

Cyclization and Ring-Closure Strategies

Various cyclization and ring-closure strategies are employed for the synthesis of the piperidine (B6355638) ring. mdpi.com These include metal-catalyzed cyclizations, intramolecular silyl-Prins reactions, electrophilic cyclizations, and aza-Michael reactions. mdpi.com

One method involves the palladium-catalyzed azide (B81097) reduction cyclization of an aldehyde to form a piperidine ring. mdpi.com Another approach is the diastereoselective reductive cyclization of amino acetals prepared via the nitro-Mannich reaction. mdpi.com

Radical-mediated amine cyclization offers another pathway. For example, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II). mdpi.com A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. acs.org The diastereoselectivity of this reaction can be significantly enhanced by using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride. acs.org

Furthermore, a two-step, three-component coupling reaction between conjugated alkynes, imines, and aldehydes provides a stereoselective synthesis of highly substituted piperidines. nih.gov This process involves a unique regioselective functionalization of the conjugated alkyne, followed by a heterocycle-forming cationic annulation. nih.gov

Preparation of Substituted Piperidin-4-ones Relevant to this compound

The synthesis of substituted piperidin-4-ones is crucial as these compounds can serve as precursors to this compound or other valuable derivatives. This often involves functionalization at the nitrogen atom or the regioselective introduction of substituents at other positions on the ring.

N-Functionalization: Alkylation and Arylation Techniques at the Nitrogen Atom

The nitrogen atom of the piperidine ring can be readily functionalized through alkylation and arylation reactions.

N-Alkylation: This is commonly achieved by reacting the piperidine derivative with an alkyl halide in the presence of a base. researchgate.net For example, 1-benzyl-3-ethylpiperidin-4-one (B1276552) can be synthesized by reacting this compound with benzyl (B1604629) bromide using a base like sodium hydride or potassium carbonate. chemicalbook.com Similarly, N-alkylation of (S)-3-ethylpiperidine with 3-(2-bromoethyl)-1H-indole can be accomplished using sodium bicarbonate in acetonitrile. researchgate.net Reductive amination is another method for N-alkylation, where a piperidin-4-one is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen atom is often accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. nih.gov Palladium-catalyzed cross-coupling reactions are used to arylate piperidine with aryl halides like 4-fluoroiodobenzene. Copper-catalyzed N-arylation of oxazolidinones has also been reported as an efficient method. researchgate.net

| Reaction Type | Reagents | Product | Reference |

| N-Alkylation | This compound, Benzyl bromide, Base (e.g., NaH, K2CO3) | 1-Benzyl-3-ethylpiperidin-4-one | chemicalbook.com |

| N-Alkylation | (S)-3-Ethylpiperidine, 3-(2-Bromoethyl)-1H-indole, NaHCO3 | (S)-1-[2-(1H-Indol-3-yl)ethyl]-3-ethylpiperidine | researchgate.net |

| Reductive Amination | 4-Piperidone, Benzyl bromide, K2CO3, CH2Cl2/MeOH | N-Alkylated piperidin-4-one analogs | nih.gov |

| N-Arylation | Piperidine, 4-Fluoroiodobenzene, Palladium catalyst | N-(4-Fluorophenyl)piperidine |

Regioselective Introduction of Additional Substituents at Various Ring Positions

The introduction of substituents at specific positions on the piperidin-4-one ring is a key challenge in synthetic chemistry.

Rhodium-catalyzed C-H insertion and cyclopropanation reactions of donor/acceptor carbenes have been utilized for the site-selective functionalization of the piperidine ring. nih.gov The regioselectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. For instance, C-2 functionalization can be achieved with specific rhodium catalysts and N-Boc or N-brosyl protecting groups. nih.govthieme-connect.com C-4 functionalization has also been demonstrated using different rhodium catalysts and N-α-oxoarylacetyl-piperidines. nih.gov

The direct C-4 alkylation of pyridines, which can be precursors to piperidines, has been a long-standing challenge. researchgate.net A method using a maleate-derived blocking group has been developed to control Minisci-type decarboxylative alkylation at the C-4 position. researchgate.net

Furthermore, the regioselective ring-opening of substituted aziridines provides a pathway to functionalized piperidines. frontiersin.org For example, a 2-(3-ketoalkyl)aziridine can undergo regioselective ring-opening and subsequent cyclization to yield a substituted piperidine. frontiersin.org

Optimization and Refinement of Synthetic Reaction Conditions

The efficiency of synthesizing this compound and its precursors is highly dependent on the careful optimization of reaction conditions. Key parameters such as the choice of catalyst, solvent, and temperature play a critical role in determining the yield, purity, and stereochemical outcome of the final product.

The selection of an appropriate catalyst is paramount for the efficient construction of the piperidone core and the introduction of substituents. Modern synthetic strategies frequently employ transition-metal catalysis and organocatalysis to achieve high levels of control and efficiency.

Palladium-catalyzed Methods: Palladium catalysts are widely used for carbon-carbon and carbon-nitrogen bond formations, which are crucial steps in the synthesis of complex piperidines. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Hiyama reactions, enable the synthesis of 4-arylpiperidines from protected 4-piperidones. researchgate.netresearchgate.netacs.org For instance, 1-Benzyl-3,4-unsaturated-4-piperidinyl benzyldimethylsilane (B167491) can undergo palladium-catalyzed cross-coupling with various aryl iodides and bromides to form 4-arylpiperidines, often at room temperature. acs.orgnih.gov These methods are valued for their versatility in creating a diverse range of substituted piperidine derivatives. researchgate.netgoogle.com

Organocatalysis: Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis of piperidones. mdpi.com These catalysts, typically small organic molecules, can promote complex cascade reactions to build chiral piperidone frameworks with high enantioselectivity. mdpi.comacs.orgumb.edu For example, organocatalytic Michael/Mannich/Lactamization sequences have been developed for the asymmetric synthesis of polysubstituted 2-piperidinones. umb.edu Similarly, aminocatalytic strategies utilizing trienamine catalysis have been employed to construct complex fused ring systems containing a piperidone moiety. nih.gov These methods are advantageous due to their operational simplicity, lower toxicity, and environmentally friendly nature compared to some metal-based catalysts. mdpi.com Chemo-enzymatic approaches that combine biocatalysis with chemical synthesis also represent a sustainable route to stereo-enriched piperidines. acs.org

| Catalyst Type | Specific Catalyst/System | Reaction Type | Key Findings/Advantages | Reference |

|---|---|---|---|---|

| Palladium | Pd[P(t-Bu)3]2 / ZnF2 | α-Arylation of esters | Efficient for sterically hindered substrates. | researchgate.net |

| Palladium | Palladium catalyst with TBAF | Hiyama cross-coupling | Used to transform silyl (B83357) piperidines into 3,4-unsaturated 4-arylpiperidines. | google.com |

| Organocatalyst | Cinchona alkaloid–thiourea | Asymmetric Michael/Mannich/Lactamization | Produces polysubstituted 2-piperidinones with excellent stereoselectivity (ee up to >99%). The catalyst is recyclable. | umb.edu |

| Organocatalyst | Primary amine catalyst (e.g., C5) / Benzoic acid | Wolff rearrangement–amidation–Michael–hemiaminalization | Synthesizes optically active spirocyclic piperidones with high enantioselectivities (up to 97%). | mdpi.com |

| Organocatalyst | Aminocatalyst | thia-Diels-Alder/nucleophilic ring-closing | Constructs diverse and complex thiopyran-piperidone fused rings. | nih.gov |

| Heterogeneous Catalyst | Nano γ-alumina supported SbCl5 | Multi-component synthesis of bis-spiro piperidines | High efficiency under ultrasonic irradiation, reusable catalyst. | scispace.com |

The reaction environment, defined by the solvent and temperature, significantly influences reaction kinetics, selectivity, and product isolation.

Solvent Engineering: The choice of solvent can dictate the reaction pathway and efficiency. In the synthesis of piperidone derivatives, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective, particularly for reactions involving polar intermediates or reagents. mdpi.com For instance, the intramolecular cyclization of amides via hydride transfer proceeds efficiently in such polar solvents. mdpi.com However, for certain reactions, less polar solvents are preferred to minimize side reactions. The synthesis of N-methyl-4-piperidone curcumin (B1669340) analogues utilizes ethanol (B145695) as a solvent in a base-catalyzed aldol condensation. kemdikbud.go.id In the context of green chemistry, water is an increasingly popular solvent for the synthesis of highly substituted piperidines via one-pot multi-component reactions. researchgate.netgrowingscience.com

Temperature Control: Temperature is a critical parameter that must be precisely controlled to maximize yield and purity while minimizing byproduct formation. Many modern synthetic protocols for piperidones are designed to run at ambient or room temperature, which simplifies the procedure and reduces energy consumption. researchgate.netbiomedpress.org The palladium-catalyzed cross-coupling of silyl piperidines with aryl halides can often proceed effectively at ambient temperature. nih.gov In other cases, elevated temperatures are necessary to overcome activation energy barriers, such as in the synthesis of fentanyl analogs where reactions are conducted between 60 °C and 80 °C. google.com Careful temperature management is crucial to prevent the degradation of sensitive functional groups and to control selectivity. mdpi.com

| Reaction | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Multi-component condensation for highly substituted piperidines | Water | Room Temperature | High yields, environmentally friendly, simple workup. | researchgate.netgrowingscience.com |

| Aldol condensation for bis-chalcone derivatives | Methanol | Room Temperature | Good yields (75-84%) for various derivatives. | biomedpress.org |

| Aldol condensation for curcumin analogues | Ethanol | Microwave irradiation (10 min) | Rapid synthesis facilitated by microwave energy. | kemdikbud.go.id |

| Alkylation of 4-(Phenylamino)-4-(methoxymethyl)piperidine | Acetonitrile, Toluene, or Xylene | 60 °C - 80 °C | Increased yields compared to other solvents. | google.com |

| Intramolecular cyclization of amides | DMSO, DMF | Not specified | Efficient reaction in polar solvents; water-sensitive. | mdpi.com |

The principles of green chemistry are increasingly being integrated into the synthesis of piperidones to reduce environmental impact and enhance safety and efficiency. iciset.innih.gov These approaches focus on using less hazardous materials, preventing waste, and improving energy efficiency. iciset.inrasayanjournal.co.in

Key green strategies include:

Multi-component Reactions (MCRs): These reactions combine three or more reactants in a single pot to form a complex product, which increases atom economy and reduces the number of synthetic steps and purification processes. researchgate.netgrowingscience.com

Use of Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Its use has been demonstrated in the one-pot synthesis of highly functionalized piperidines. researchgate.netgrowingscience.com

Alternative Energy Sources: Methods such as microwave irradiation and ultrasonic sonication can significantly shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating. scispace.comkemdikbud.go.id

Biocatalysis and Chemo-enzymatic Synthesis: The use of enzymes, either alone or in combination with chemical catalysts, offers a highly selective and sustainable route to chiral piperidines under mild conditions. acs.org

| Green Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Safer Solvents / Catalyst | One-pot multi-component condensation using Sodium Lauryl Sulfate (SLS) in water. | Nontoxic and recyclable catalyst, use of water as solvent, high yields at room temperature. | researchgate.netgrowingscience.com |

| Energy Efficiency / Heterogeneous Catalysis | Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V) under ultrasonic irradiation. | Short reaction times, high conversions, clean reaction profiles, and a reusable catalyst. | scispace.com |

| Biocatalysis | Chemo-enzymatic dearomatization of activated pyridines using an amine oxidase/ene imine reductase cascade. | Creates stereo-defined piperidines with high precision and sustainability. | acs.org |

| Waste Prevention / Atom Economy | One-pot, multi-component synthesis of piperidones from aldehydes, amines, and β-ketoesters. | Reduces waste by incorporating most atoms from reactants into the final product; simplifies workup. | researchgate.net |

Elucidation of Reaction Mechanisms and Advanced Chemical Transformations of 3 Ethylpiperidin 4 One

Mechanistic Investigations of Synthetic Pathways to 3-Ethylpiperidin-4-one

The synthesis of this compound can be achieved through several routes, each with distinct mechanistic characteristics. These pathways include nucleophilic substitution, palladium-catalyzed α-arylation, and Mannich-elimination sequences.

Nucleophilic substitution reactions are a fundamental approach to constructing the this compound scaffold. A common strategy involves the ethylation of a pre-existing piperidin-4-one ring system. For instance, the reaction of a suitable piperidin-4-one precursor with an ethyl halide, such as ethyl bromide, in the presence of a base like sodium carbonate, proceeds via a nucleophilic substitution mechanism. The base deprotonates the α-carbon to the ketone, forming an enolate which then acts as a nucleophile, attacking the ethyl halide to form the C-C bond at the 3-position.

Another pathway involves the reaction of this compound with benzyl (B1604629) bromide, using a base like sodium hydride or potassium carbonate, to yield 1-Benzyl-3-ethylpiperidin-4-one (B1276552). In this case, the secondary amine of the piperidine (B6355638) ring acts as the nucleophile, attacking the electrophilic benzyl bromide to form an N-benzyl derivative. The efficiency of these reactions can be influenced by factors such as the choice of base, solvent, and temperature, with slow addition of the alkylating agent at low temperatures often employed to minimize over-alkylation byproducts.

The Gabriel synthesis offers a more complex, multi-step nucleophilic substitution route for preparing primary amines. In the context of piperidines, a phthalimide (B116566) ion can act as a nitrogen nucleophile, attacking an alkyl halide. libretexts.org Subsequent hydrolysis or hydrazinolysis cleaves the phthaloyl group, yielding the primary amine. libretexts.orgnih.gov This method, while effective for controlling the introduction of the amine functionality, involves multiple steps.

Palladium-catalyzed α-arylation has emerged as a powerful tool for forming C-C bonds between a ketone and an aryl group. organic-chemistry.orgnih.gov This methodology can be applied to the synthesis of α-aryl piperidin-4-one derivatives. The catalytic cycle is generally understood to involve several key steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II)-aryl complex. organic-chemistry.org

Enolate Formation : A base deprotonates the α-carbon of the ketone (in this case, a piperidin-4-one precursor), generating an enolate.

Transmetalation/Coordination : The enolate coordinates to the palladium center. Mechanistic studies suggest that for some systems, enolate coordination can be the turnover-limiting step. rsc.org

Reductive Elimination : The aryl group and the α-carbon of the enolate couple, and the desired α-aryl ketone product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. organic-chemistry.org

The choice of ligand is crucial for the efficiency and scope of the reaction. Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and electronically flexible pyridylidene amide (PYA) ligands have been shown to be effective. organic-chemistry.orgrsc.org The reaction conditions, including the base (e.g., LiHMDS, K₃PO₄) and solvent, are optimized to ensure high yields and selectivity. organic-chemistry.orgpolyu.edu.hk This method provides a direct route to synthesize α-aryl derivatives, which are important precursors in medicinal chemistry. organic-chemistry.orgnih.gov

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound. wikipedia.org It is a classic method for synthesizing β-amino carbonyl compounds, known as Mannich bases. wikipedia.org The synthesis of substituted piperidin-4-ones frequently employs this reaction. iosrjournals.orgnih.gov

The mechanism begins with the formation of an iminium ion from the reaction of the amine (e.g., ammonium (B1175870) acetate (B1210297) or methylamine) and an aldehyde (e.g., benzaldehyde). wikipedia.org The ketone (e.g., 2-pentanone or diethyl ketone) tautomerizes to its enol form, which then acts as a nucleophile, attacking the electrophilic iminium ion. wikipedia.orgiosrjournals.org This addition forms the β-amino carbonyl product.

In some cases, the reaction can proceed through a Mannich-elimination sequence. nih.gov After the initial Mannich addition, a subsequent elimination step can occur to form an α,β-unsaturated ketone. This is particularly relevant in pyrrolidine-catalyzed reactions where an iminium species is formed, which is then attacked by the enamine of the ketone. The resulting intermediate undergoes elimination to yield the final product. nih.gov This pathway provides an efficient route to α,β-unsaturated piperidinone derivatives.

Exploration of Palladium-Catalyzed α-Arylation Mechanisms

Derivatization Reactions and Functional Group Transformations of this compound

The presence of both a secondary amine and a ketone functionality makes this compound a valuable scaffold for further chemical modifications.

The ketone group at the C-4 position of this compound readily undergoes condensation reactions with amine derivatives.

Oximes : Reaction with hydroxylamine (B1172632) hydrochloride, often in the presence of a base like pyridine (B92270) or sodium acetate, converts the ketone into an oxime. chemrevlett.com These oxime derivatives can exist as E/Z isomers and are important intermediates for further synthesis, including the preparation of oxime esters. chemrevlett.com

Thiosemicarbazones : Condensation with thiosemicarbazide (B42300) in an acidic medium (e.g., in the presence of HCl in ethanol) yields the corresponding thiosemicarbazone. nih.govrsc.org These derivatives are of interest due to their potential biological activities and their utility in synthesizing other heterocyclic systems, such as thiazinones, through cycloaddition reactions with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.orgtandfonline.com

The formation of these derivatives is a standard method for characterizing piperidin-4-ones and for creating new compounds with potentially enhanced biological properties. nih.govmdpi.com

| Derivative | Reagent | Typical Conditions | Reference |

| Oxime | Hydroxylamine hydrochloride | Ethanol (B145695), Pyridine | chemrevlett.com |

| Thiosemicarbazone | Thiosemicarbazide | Ethanol, conc. HCl | rsc.org |

The ketone functionality of this compound is a hub for various transformations.

Reduction : The carbonyl group can be reduced to a secondary alcohol (3-ethylpiperidin-4-ol) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is fundamental for accessing the corresponding alcohol derivatives, which are also valuable synthetic intermediates.

Wittig Reaction : The Wittig reaction provides a powerful method for converting ketones into alkenes. masterorganicchemistry.comwikipedia.org It involves the reaction of the ketone with a phosphonium (B103445) ylide (a Wittig reagent). masterorganicchemistry.comchemistrysteps.com For this compound, this reaction would replace the C=O group with a C=C double bond, for example, introducing a methylene (B1212753) group using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org The mechanism proceeds via a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then decomposes to the alkene and a stable phosphine (B1218219) oxide, driving the reaction forward. chemistrysteps.comorganic-chemistry.org This transformation is crucial for accessing exocyclic alkenes and has been used to synthesize precursors for complex molecules. kcl.ac.uk

Functionalization at the Ethyl Group (e.g., Oxidation, Halogenation)

The reactivity of the ethyl group at the C-3 position of the piperidinone ring allows for various functionalizations, which can introduce new chemical properties and opportunities for further molecular elaboration.

Oxidation:

The oxidation of 3-alkyl-substituted piperidones has been investigated, revealing insights into the reactivity of the alkyl side chain. Kinetic studies on the oxidation of 3-ethyl-1-methyl-2,6-diphenyl-4-piperidone by Vanadium(V) in an acidic aqueous acetic acid medium show that the reaction is first order with respect to both the oxidant and the substrate. niscpr.res.in The process is understood to proceed through a free-radical mechanism. niscpr.res.in

A notable finding from these studies is the relative reactivity of different alkyl substituents at the C-3 position. The order of reactivity was determined to be 3-ethyl > 3-methyl > 3-isopropyl > 3,5-dimethyl, indicating that the ethyl group is more susceptible to oxidation under these conditions than a methyl or a bulkier isopropyl group. niscpr.res.in This suggests an optimal balance of steric and electronic factors in the transition state for the 3-ethyl derivative.

| Substrate | Relative Reactivity Order | Proposed Mechanism | Reference |

|---|---|---|---|

| 3-Ethyl-1-methyl-2,6-diphenyl-4-piperidone | 1 (Highest) | Free Radical | niscpr.res.in |

| 3-Methyl-1-methyl-2,6-diphenyl-4-piperidone | 2 | Free Radical | niscpr.res.in |

| 3-Isopropyl-1-methyl-2,6-diphenyl-4-piperidone | 3 | Free Radical | niscpr.res.in |

| 1,3,5-Trimethyl-2,6-diphenyl-4-piperidone | 4 (Lowest) | Free Radical | niscpr.res.in |

It is important to note that oxidation can also occur on the piperidone ring itself, for instance, N-alkyl-4-piperidones can be oxidized to the corresponding 2,3-dihydro-4-pyridones using reagents like mercuric acetate. arkat-usa.org

Halogenation:

While the halogenation of piperidine rings is a known transformation, specific literature detailing the direct halogenation at the ethyl group of this compound is not widely available. Generally, halogenation reactions on similar structures, such as bromination, have been reported at the C-4 position of piperidinone intermediates. ru.nl Such reactions often proceed via an enol or enolate intermediate, favoring substitution at the α-carbon to the carbonyl group (C-3 or C-5). Standard free-radical halogenation conditions could theoretically target the secondary carbon of the ethyl group, but this may compete with reactions at other sites on the molecule, including the α-positions to the ketone and the nitrogen atom.

Stereochemical Control and Conformational Aspects in this compound Reactions

The presence of a substituent at the C-3 position introduces a stereogenic center, and reactions at the C-4 ketone can create a second. Controlling the relative and absolute stereochemistry of these centers is a critical aspect of utilizing this scaffold in synthesis.

Achieving stereochemical control in the synthesis of 3,4-disubstituted piperidines is crucial for accessing specific isomers with desired biological or chemical properties. A powerful strategy involves the diastereoselective reduction of the C-4 ketone in 3-substituted 4-piperidinones. The choice of reducing agent can dictate the stereochemical outcome, providing access to either cis or trans isomers with high selectivity. acs.org

For example, the reduction of 3-substituted 4-piperidinones with a bulky reducing agent like L-Selectride typically proceeds via axial attack on the most stable chair conformation of the piperidinone (with the C-3 substituent equatorial), leading to the formation of the cis alcohol. Conversely, using a different type of reducing agent, such as Al-isopropoxydiisobutylalane, can favor the formation of the trans product. acs.org

| Reducing Agent | Major Product Diastereomer | Diastereomeric Ratio | Reference |

|---|---|---|---|

| L-Selectride | cis | >99:1 | acs.org |

| Al-isopropoxydiisobutylalane | trans | Up to 99:1 | acs.org |

Furthermore, biocatalytic methods have proven effective. The reduction of 1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate using baker's yeast yields the (3R, 4S)-hydroxy derivative with excellent diastereomeric excess (>99% d.e.). nottingham.ac.uk This highlights the utility of enzymatic transformations for establishing precise stereochemical control. Another established strategy involves the use of chiral auxiliaries to direct the stereochemical course of reactions, such as the 1,4-addition of aryl Grignard reagents to chiral 3,4-unsaturated piperidine esters, which controls the stereochemistry at both the C-3 and C-4 positions. google.com

The conformation of the piperidine ring and its substituents is governed by a variety of steric interactions, including A(1,3)-strain. A(1,3)-strain, or allylic strain, is a destabilizing steric interaction that occurs between a substituent on an sp²-hybridized carbon (or a heteroatom with a lone pair in a similar orientation) and a substituent on an adjacent sp³-hybridized carbon in an allylic system. In piperidinones, this strain can manifest between a group on the ring nitrogen or a derivative at the C-4 carbonyl and substituents at C-3 or C-5.

This principle can be extrapolated to this compound. If a bulky functional group is introduced at the C-4 carbonyl (e.g., through oximation or the formation of a substituted hydrazone), A(1,3)-strain can develop between this new group and the equatorial ethyl group at C-3. This strain could potentially drive an equilibrium towards the C-3 epimer, where the ethyl group adopts an axial orientation to minimize the steric interaction. The conformation of N-acyl piperidones can also be influenced by A(1,3) strain between the N-acyl group and equatorial substituents at C-2 and C-6, sometimes forcing the ring into non-chair conformations. niscpr.res.in These strain effects are critical considerations in the design of synthetic routes and in predicting the conformational preferences of highly substituted piperidine derivatives. nih.gov

Advanced Spectroscopic and Diffraction Based Characterization for Structural Elucidation and Conformational Analysis of 3 Ethylpiperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 3-ethylpiperidin-4-one derivatives in solution. rasayanjournal.co.in It provides extensive information on the chemical environment of each proton and carbon atom, their connectivity, and the stereochemical relationships within the molecule.

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Chemical Shift and Coupling Constant Assignments

¹H and ¹³C NMR spectra offer fundamental information for the structural confirmation of this compound and its analogues. rsc.orgjksus.org In derivatives of this compound, the chemical shifts of the piperidine (B6355638) ring protons and carbons are influenced by the nature and orientation of substituents on the nitrogen and at other positions of the ring.

For instance, in N-acyl-t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-ones, the ¹H and ¹³C NMR spectra reveal the presence of two isomeric forms (E and Z) at lower temperatures due to restricted rotation around the N-acyl bond. rasayanjournal.co.in The chemical shifts for the piperidine ring protons typically appear in distinct regions. The protons of the ethyl group at the C-3 position show characteristic triplet and quartet patterns. The assignments of these signals are confirmed through their multiplicities and coupling constants. semanticscholar.org

The coupling constants (J-values) derived from ¹H NMR spectra are crucial for determining the relative stereochemistry of the substituents and the conformation of the piperidine ring. semanticscholar.org For example, large diaxial coupling constants (typically 10-13 Hz) between vicinal protons indicate a chair conformation. libretexts.orgiastate.edu In some 3-substituted piperidin-4-ones, the analysis of coupling constants has confirmed the equatorial orientation of substituents at C-2 and C-6 and the preference for a chair conformation. semanticscholar.org

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Ethyl-CH₃ | 0.8 - 1.0 | t | 6.5 - 7.5 |

| Ethyl-CH₂ | 1.4 - 1.6 | q | 6.5 - 7.5 |

| H-2, H-6 (axial) | 3.0 - 4.5 | d or dd | J(ax,ax) = 10-13, J(ax,eq) = 3-5 |

| H-2, H-6 (equatorial) | 2.5 - 3.5 | d or dd | J(eq,ax) = 3-5 |

| H-3 (axial) | 2.5 - 3.0 | m | |

| H-5 (axial) | 2.7 - 2.9 | dd | J(gem) = ~14, J(ax,ax) = ~12 |

Note: The exact chemical shifts and coupling constants can vary significantly based on the specific substituents and the solvent used.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework. jksus.org The carbonyl carbon (C-4) of the piperidin-4-one ring is readily identifiable by its characteristic downfield chemical shift, typically in the range of 208-212 ppm. semanticscholar.org The chemical shifts of the other ring carbons (C-2, C-3, C-5, C-6) and the ethyl group carbons provide further structural confirmation. niscpr.res.in Protonation of the piperidine nitrogen generally leads to a shielding effect on the ring carbons. niscpr.res.in

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (C-4) | 208 - 212 |

| C-2, C-6 | 55 - 65 |

| C-3 | 45 - 55 |

| C-5 | 40 - 50 |

| Ethyl-CH₂ | 18 - 25 |

Note: These are general ranges and can be influenced by substitution patterns and solvent effects.

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the complex connectivity and stereochemistry of this compound derivatives. mdpi.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. libretexts.org This is crucial for tracing the proton connectivity throughout the piperidine ring and the ethyl substituent. rsc.org For example, a cross-peak between the ethyl-CH₂ quartet and the ethyl-CH₃ triplet confirms their adjacency. Similarly, correlations between H-2, H-3, and the ethyl protons, as well as between H-5 and H-6, establish the sequence of protons around the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. magritek.com By correlating the assigned proton signals with their attached carbons, a definitive assignment of the ¹³C NMR spectrum can be achieved. mdpi.com For instance, the proton signal assigned to H-5 will show a correlation to the carbon signal of C-5.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). emerypharma.com This technique is particularly powerful for identifying quaternary carbons (like the C=O group) and for piecing together different fragments of the molecule. scirp.org For example, correlations from the H-3 and H-5 protons to the C-4 carbonyl carbon can definitively assign the C-4 chemical shift. kemdikbud.go.id Long-range correlations, sometimes over four or five bonds (⁴JCH, ⁵JCH), can also be observed and provide valuable structural information. scielo.brhuji.ac.il

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY and its rotating-frame equivalent, ROESY, detect protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule. mdpi.com For N-acyl derivatives, NOESY spectra can help distinguish between E and Z isomers by showing correlations between the acyl substituent and specific protons on the piperidine ring. rasayanjournal.co.in For example, a NOE between a proton on the N-acyl group and the H-2/H-6 protons can establish their relative orientation. These techniques are also instrumental in studying the conformational dynamics of the piperidine ring.

Variable-Temperature NMR Studies for Conformational Dynamics and Rotameric Forms

Variable-temperature (VT) NMR studies are employed to investigate the dynamic processes occurring in this compound derivatives, such as ring inversion and rotation around single bonds. niscpr.res.in For many N-substituted piperidin-4-ones, the NMR signals can be broad at room temperature due to the molecule existing in an equilibrium of multiple conformations that are rapidly interconverting on the NMR timescale. rasayanjournal.co.in

By lowering the temperature, the rate of these dynamic processes can be slowed down, leading to the sharpening of NMR signals and, in some cases, the resolution of signals for individual conformers or rotamers. rasayanjournal.co.in For example, in N-acyl-t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-ones, well-resolved signals for the distinct E and Z isomers are only obtained at lower temperatures (e.g., -30°C). rasayanjournal.co.in

These studies can reveal the presence of different conformational isomers, such as chair and boat forms, and allow for the determination of the energy barriers associated with their interconversion. researchgate.netniscpr.res.in For instance, in some N-nitroso-piperidin-4-ones, VT-NMR has been used to study the equilibrium between different twist-boat conformations. semanticscholar.org The analysis of line shape changes as a function of temperature can provide quantitative data on the activation energies (ΔG‡) for these conformational exchanges. niscpr.res.in

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and its derivatives by analyzing their characteristic vibrational modes. jksus.orgbenthamdirect.com

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band typically appears in the region of 1700-1725 cm⁻¹. The exact position can be influenced by factors such as hydrogen bonding and the electronic effects of substituents on the piperidine ring.

Another key vibrational mode is the N-H stretching of the secondary amine group in the parent compound, which is observed as a moderate band around 3300-3350 cm⁻¹. In N-substituted derivatives, this band is absent, but new bands corresponding to the substituent will appear. For example, N-acetyl derivatives show a strong amide C=O stretch around 1640-1660 cm⁻¹.

The C-H stretching vibrations of the alkyl portions (the ethyl group and the piperidine ring) are observed in the 2850-3000 cm⁻¹ region. C-N stretching vibrations typically appear in the 1000-1250 cm⁻¹ range. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bending and skeletal vibrations that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Theoretical calculations, often using Density Functional Theory (DFT), are frequently used to compute the vibrational frequencies of the molecule. jksus.org These calculated frequencies can then be compared with the experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands.

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretching | 1700 - 1725 | Strong |

| N-H (Secondary Amine) | Stretching | 3300 - 3350 | Moderate |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Moderate to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. rsc.org It also provides valuable structural information through the analysis of fragmentation patterns.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion (M⁺) or a protonated molecule ([M+H]⁺ in techniques like electrospray ionization, ESI) is detected. rsc.org The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, which allows for the calculation of the molecular formula. rsc.org

The fragmentation of the molecular ion upon ionization provides a characteristic pattern of fragment ions that can be used to deduce the structure of the molecule. For piperidin-4-one derivatives, common fragmentation pathways include:

α-Cleavage: This involves the cleavage of the bonds adjacent to the nitrogen atom or the carbonyl group. Cleavage next to the nitrogen is a very common fragmentation pathway for amines, leading to the loss of an alkyl radical and the formation of a stable iminium ion.

Loss of the Ethyl Group: The ethyl group at the C-3 position can be lost as a radical (•C₂H₅), resulting in a fragment ion with a mass 29 units less than the molecular ion.

Ring Cleavage: The piperidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions.

The specific fragmentation pattern is unique to the structure of the molecule and can be used to distinguish between isomers. The analysis of these patterns, often in conjunction with other spectroscopic data, allows for a confident structural assignment. benthamdirect.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net For this compound, the primary electronic transition of interest is the n → π* (n-to-pi-star) transition associated with the carbonyl group (C=O). nih.gov

This transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom) to an antibonding π* orbital. The n → π* transition is formally forbidden by symmetry rules, which results in a weak absorption band. For simple aliphatic ketones like this compound, this absorption typically occurs in the near-UV region, around 270-300 nm. nih.gov

The position (λ_max) and intensity (molar absorptivity, ε) of this absorption can be influenced by the solvent and the presence of other functional groups in the molecule. researchgate.net While UV-Vis spectroscopy is less structurally informative for this compound compared to NMR or MS, it is a useful technique for quantitative analysis using the Beer-Lambert law and for studying interactions that may affect the electronic environment of the chromophore. microbenotes.comresearchgate.net For example, the introduction of aromatic substituents at the 2 and 6 positions can lead to additional, more intense π → π* transitions at shorter wavelengths. jksus.org

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, SC-XRD elucidates the spatial arrangement of molecules within the crystal lattice, revealing crucial information about intermolecular interactions such as hydrogen bonding and crystal packing. For this compound and its derivatives, SC-XRD studies have been instrumental in establishing the preferred conformations of the piperidine ring and understanding the supramolecular architecture.

Techniques for Crystal Growth and Crystallization Procedures

The prerequisite for any single-crystal X-ray diffraction analysis is the availability of a high-quality single crystal of suitable size and perfection. The growth of such crystals is often a meticulous process, relying on creating a supersaturated solution from which the compound can slowly precipitate in an ordered crystalline form. Several methods are commonly employed for growing crystals of piperidin-4-one derivatives.

Common Crystallization Techniques:

Slow Evaporation: This is one of the most widely used methods for growing single crystals from solution. A solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation that initiates crystallization. For piperidin-4-one derivatives, solvents such as ethanol (B145695), methanol, and benzene (B151609) have been successfully used. iucr.orgresearchgate.net For instance, colorless block-like crystals of 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide were obtained by the slow evaporation of an ethanol solution at room temperature. iucr.org

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (a miscible solvent in which the compound is insoluble) on top. Diffusion between the two solvents gradually creates a region of supersaturation at the interface, promoting slow crystal growth.

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces the solubility of the compound, leading to crystallization. For obtaining high-purity this compound hydrochloride, a crystallization procedure involving cooling a solution in an isopropyl alcohol/water mixture to 0–5°C has been reported.

The choice of solvent is critical and often determined empirically. For piperidin-4-one derivatives, ethanol and mixtures containing ethanol are frequently employed for recrystallization to yield pure, crystalline products. nih.gov The successful crystallization of various substituted piperidin-4-ones has been achieved from solvents like methanol, ethanol, and benzene, often yielding crystals suitable for X-ray diffraction studies. researchgate.netnih.gov

| Compound Derivative | Crystallization Method | Solvent(s) | Reference |

|---|---|---|---|

| 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide | Slow Evaporation | Ethanol | iucr.org |

| This compound hydrochloride | Cooling | Isopropyl alcohol/water (1:3 v/v) | |

| cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one | Slow Evaporation | Not specified | researchgate.net |

| Various 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidine-4-ones | Recrystallization | Distilled Ethanol | nih.gov |

Analysis of Crystal Packing, Hydrogen Bonding, and Intermolecular Interactions

The crystal structure of a compound is not only defined by the conformation of individual molecules but also by how these molecules pack together in the solid state. This packing is governed by a network of intermolecular interactions, with hydrogen bonding often playing a dominant role, particularly in molecules like this compound which contain both hydrogen bond donors (the N-H group) and acceptors (the C=O group).

In the crystal structures of various piperidin-4-one derivatives, N–H⋯O hydrogen bonds are a recurring and critical feature, linking molecules into well-defined supramolecular assemblies. For example, in 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide, molecules are linked into chains by N–H⋯O hydrogen bonds. psu.edu These primary chains can be further interconnected by weaker interactions, such as C–H⋯O or C–H⋯F bonds, to form more complex two-dimensional sheets or three-dimensional networks. psu.eduresearchgate.net

| Compound Derivative | Primary Interaction Motif | Secondary Interactions | Resulting Supramolecular Structure | Reference |

|---|---|---|---|---|

| 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide | N—H⋯O | C—H⋯O, N—H⋯π | Chains linked into sheets | psu.edu |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | N—H⋯O | C—H⋯F, C—H⋯π | Infinite chains | researchgate.netiucr.org |

| 3,5-bis(arylidene)piperidin-4-one derivatives | Intermolecular Hydrogen Bonds | Not specified | 1D chains or 2D networks | nih.gov |

| N-Nitroso-4-piperidone | C—H⋯O | van der Waals interactions | Parallel layers |

Precise Conformational Analysis in the Crystalline State (e.g., Chair vs. Twist-Boat Conformations)

The six-membered piperidine ring is not planar and can adopt several conformations to minimize steric and torsional strain. The most common low-energy conformations are the chair, boat, and twist-boat forms. Single-crystal X-ray diffraction provides the most precise data for determining the exact conformation adopted by the piperidine ring in the solid state.

For many piperidin-4-one derivatives, the piperidine ring adopts a chair conformation . iucr.orgnih.govpsu.eduresearchgate.net This is often the most stable conformation as it minimizes both angle strain and torsional strain by staggering the substituents on adjacent carbon atoms. In the crystal structure of 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide, the piperidine ring is confirmed to be in a chair conformation. iucr.orgpsu.edu Similarly, a distorted chair conformation is observed in various 3-chloro-substituted piperidin-4-ones. nih.govresearchgate.net The degree of distortion from an ideal chair can be quantified using puckering parameters derived from the crystallographic data. researchgate.net

However, the introduction of certain substituents, particularly bulky groups on the nitrogen atom, can significantly alter the conformational landscape. N-acylation, for instance, can introduce A(1,3) strain (allylic strain) due to steric interactions between the acyl group and the substituents at the C2 and C6 positions. To alleviate this strain, the ring may adopt a non-chair conformation. Several studies on N-acyl and N-benzoyl piperidin-4-ones have shown that the piperidine ring exists in a twist-boat or distorted boat conformation in the solid state. iucr.orgresearchgate.netniscpr.res.indoi.org For example, X-ray analysis of N-benzoyl-3-ethyl-2,6-diphenylpiperidin-4-one revealed a non-chair conformation. niscpr.res.in Similarly, in 1-[2-(cyanosulfanyl)acetyl]-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one, the piperidine rings adopt a distorted boat conformation. iucr.org

The choice between a chair and a twist-boat conformation is therefore a delicate balance of steric and electronic effects imposed by the substituents on the piperidine ring. While the unsubstituted or simply substituted piperidin-4-ones tend to favor the chair form, N-acylation often drives the ring into a twist-boat conformation to minimize steric repulsions.

| Compound Type/Derivative | Observed Conformation | Reason/Influencing Factor | Reference |

|---|---|---|---|

| 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide | Chair | General stability of chair form | iucr.orgpsu.edu |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | Distorted Chair | Equatorial orientation of bulky substituents | researchgate.net |

| N-benzoyl-3-ethyl-2,6-diphenylpiperidin-4-one | Non-chair (Boat/Twist-Boat) | A(1,3) strain from N-benzoyl group | niscpr.res.in |

| 1-[2-(cyanosulfanyl)acetyl]-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one | Distorted Boat | N-acyl substitution | iucr.org |

| 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | Distorted Chair | Substituent effects | researchgate.net |

Computational Chemistry and Theoretical Investigations of 3 Ethylpiperidin 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and geometric properties of molecules. jksus.org By approximating the complex many-electron wavefunction with the simpler electron density, DFT provides a balance of accuracy and computational efficiency, making it suitable for large organic molecules like piperidone derivatives. jksus.org Researchers commonly employ hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p), to perform these calculations. nih.govnih.govjksus.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govscience.gov The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. researchgate.netacs.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap suggests high polarizability, lower stability, and higher reactivity, indicating a "soft" molecule. nih.govacs.orgresearchgate.net

Computational studies on piperidone derivatives frequently involve the calculation of these FMO energies and the corresponding gap. For example, in the investigation of N-Acetyl-2,6-bis(4-methoxyphenyl)-3-ethylpiperidin-4-one (APM3EPO), molecular properties such as the HOMO-LUMO analysis were carried out using the B3LYP/6-311(d,p) level of theory. asianpubs.org In a theoretical study on 3-alkyl-2,6-diarylpiperidin-4-one thiosemicarbazone derivatives, HOMO-LUMO energy gap calculations were performed to help elucidate the molecular structure. rsc.org The energy gap for 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one (BDPO) was also analyzed to understand its reactivity. nih.gov

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| (E)-2-(3-chloropyrazin-2-yl)-1-(3-ethyl-2, 6-diphenyl piperidin- 4-ylidene) hydrazine (B178648) | B3LYP/6-31G(d,p) | -5.65 | -1.63 | 4.02 | researchgate.net |

| 3-ethyl-4-(2-benzenesulfonyloxy)-benzylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one | B3LYP/6-311G(d,p) | -6.082 | -1.896 | 4.185 | epstem.net |

| 3-ethyl-4-(2-benzenesulfonyloxy)-benzylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one | B3PW91/6-311G(d,p) | -6.127 | -1.933 | 4.194 | epstem.net |

Mapping of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of most positive potential (electron-poor, favorable for nucleophilic attack). Green represents areas of neutral potential. nih.govresearchgate.net

MEP analysis has been applied to various piperidone derivatives to understand their reactivity. For 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one (BDPO), the MEP surface was plotted to identify reactive sites, with the electrostatic potential ranging from -6.296 e⁻² (most negative) to +6.296 e⁻² (most positive). nih.govresearchgate.net In another study on 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one, the MEP was calculated to illustrate charge distribution. jksus.org These maps typically show that the most negative regions are localized over electronegative atoms, such as the oxygen of the carbonyl group (C=O), making it a likely site for interaction with protons or other electrophiles. acs.org

Calculation of Global Reactivity Descriptors

Derived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's reactivity and stability. nih.govacs.orggrafiati.com These parameters are widely used in computational studies of piperidone derivatives to build a comprehensive picture of their chemical behavior. nih.govresearchgate.net The key descriptors are:

Ionization Potential (IP): The energy required to remove an electron. IP ≈ -EHOMO

Electron Affinity (EA): The energy released when an electron is added. EA ≈ -ELUMO

Electronegativity (χ): The ability to attract electrons. χ = (IP + EA) / 2

Chemical Hardness (η): A measure of resistance to charge transfer. η = (IP - EA) / 2

Chemical Softness (S): The reciprocal of hardness, indicating high polarizability. S = 1 / η

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons. ω = μ² / 2η, where μ is the chemical potential (μ = -χ).

These descriptors have been calculated for numerous piperidone analogs to compare their relative reactivities. nih.govacs.orgrsc.org

| Parameter | Formula | Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.082 eV |

| Electron Affinity (A) | -ELUMO | 1.896 eV |

| Electronegativity (χ) | (I+A)/2 | 3.989 eV |

| Chemical Potential (μ) | -(I+A)/2 | -3.989 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.093 eV |

| Chemical Softness (S) | 1/η | 0.478 eV-1 |

| Electrophilicity Index (ω) | μ²/2η | 3.801 eV |

Prediction and Interpretation of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. By simulating spectra such as Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis), these methods provide valuable insights that complement experimental findings. jksus.orgbohrium.com

Theoretical Vibrational Frequencies (IR, Raman)

Theoretical vibrational analysis, typically performed using DFT methods like B3LYP, calculates the normal modes of vibration for a molecule. researchgate.netchesci.com The results are used to simulate IR and Raman spectra, aiding in the assignment of experimental spectral bands to specific functional group vibrations. researchgate.netresearchgate.net Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. researchgate.net

For piperidone derivatives, these calculations have been essential for confirming molecular structures. For instance, in various substituted piperidin-4-ones, the characteristic C=O (carbonyl) stretching vibration is consistently observed experimentally and predicted theoretically in the range of 1705-1720 cm⁻¹. chesci.comasianpubs.org The N-H stretching vibration is typically assigned to bands around 3300-3415 cm⁻¹. chesci.comasianpubs.org A study on (E)-2-(3-chloropyrazin-2-yl)-1-(3-ethyl-2, 6-diphenyl piperidin- 4-ylidene) hydrazine (HDE) involved a full optimization and calculation of its vibrational spectra, with assignments based on total energy distribution (TED). researchgate.net

| Vibrational Mode | Experimental Range (FT-IR) | Compound Example | Source |

|---|---|---|---|

| N-H Stretch | 3303 - 3415 | 3-methyl-2,6-di(naphthalen-1-yl)phenylpiperidin-4-one / Picrate salt of 3-ethyl-5-methyl-2,6-bis(4- chlorophenyl)piperidin-1-ium | chesci.comasianpubs.org |

| Aromatic C-H Stretch | ~3043 | 3-methyl-2,6-di(naphthalen-1-yl)phenylpiperidin-4-one | chesci.com |

| Aliphatic C-H Stretch | ~2985 | 3-methyl-2,6-di(naphthalen-1-yl)phenylpiperidin-4-one | chesci.com |

| C=O Stretch | 1704 - 1720 | 3-methyl-2,6-di(naphthalen-1-yl)phenylpiperidin-4-one / Picrate salt of 3-ethyl-5-methyl-2,6-bis(4- chlorophenyl)piperidin-1-ium | chesci.comasianpubs.org |

| C=C Stretch (Aromatic) | ~1479 | 3-methyl-2,6-di(naphthalen-1-yl)phenylpiperidin-4-one | chesci.com |

Computed NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a standard and reliable approach for structure verification and analysis. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, within the framework of Density Functional Theory (DFT), is widely employed for this purpose due to its accuracy. nih.gov The precision of these calculations is highly dependent on several factors, including the choice of the density functional (e.g., B3LYP, CAM-B3LYP, ωB97XD), the basis set (e.g., 6-31G(d,p), 6-311++G(d,p)), and the modeling of solvent effects, often using a Polarizable Continuum Model (PCM). nih.govjksus.org

Theoretical calculations determine isotropic shielding constants (σ), which are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). chemistrysteps.com A linear regression analysis comparing the calculated shielding constants against experimental chemical shifts is often performed to correct for systematic errors and improve accuracy. nih.gov

While specific DFT calculations for the parent 3-Ethylpiperidin-4-one are not extensively documented in the cited literature, studies on closely related substituted piperidin-4-ones illustrate the methodology. For instance, DFT calculations on various 2,6-diaryl and 3-chloro-substituted piperidin-4-ones have been used to assign ¹H and ¹³C NMR signals and confirm molecular conformations. researchgate.netsci-hub.se The calculated values in these studies show good agreement with experimental data, validating the predicted geometries and electronic structures. sci-hub.se

Below is an illustrative data table showing a comparison of experimental and calculated ¹³C NMR chemical shifts for a related derivative, (E)-methyl 2-(2-(2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene)hydrazinyl)-4-oxo-4H-1,3-thiazine-6-carboxylate, which contains the this compound core structure. The data is based on DMSO-d6 as the solvent. rsc.org

| Carbon Atom | Experimental δ (ppm) rsc.org |

|---|---|

| Ethyl-CH₃ | 10.31 |

| Ethyl-CH₂ | 18.46 |

| C3 | 32.04 |

| C5 | 45.22 |

| OCH₃ | 52.37 |

| C2 | 58.69 |

| C6 | 63.58 |

| Thiazine-C | 114.41 |

| Aromatic C-H | 128.46−138.68 |

| Aromatic C-Cl | 142.85 |

| Thiazine-C=O | 160.48 |

| Ester C=O | 163.59 |

| C=N | 165.56 |

| C4 (Piperidone C=O) | 165.78 |

Non-Linear Optical (NLO) Properties and Hyperpolarizability Studies

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Organic molecules, particularly those with donor-π-acceptor frameworks, can exhibit large NLO responses. nih.govthesciencepublishers.com Computational quantum chemistry is a key tool for predicting the NLO properties of molecules, with the first-order hyperpolarizability (β) being a critical parameter for second-order NLO effects like second-harmonic generation (SHG). researcher.life

Theoretical studies on derivatives of this compound have been conducted to evaluate their potential as NLO materials. Research on N-Acetyl-2,6-bis(4-methoxyphenyl)-3-ethylpiperidin-4-one (APM3EPO) has shown its promise for NLO applications. researchgate.netasianpubs.org Using DFT with the B3LYP functional and 6-311(d,p) basis set, the components of the first-order hyperpolarizability tensor were calculated. asianpubs.orgasianpubs.org The total hyperpolarizability (β_tot) is determined from these components and provides a measure of the molecule's NLO activity. jksus.org

The calculated hyperpolarizability values for these derivatives are often compared to standard NLO materials like potassium dihydrogen phosphate (B84403) (KDP) or urea (B33335) to assess their efficacy. researcher.liferesearchgate.net For APM3EPO, the SHG efficiency was found to be approximately 1.2 times that of KDP, and the calculated hyperpolarizability values supported its suitability for NLO applications. researchgate.net This enhancement is attributed to the extended π-conjugation provided by the substituted phenyl groups.

| Compound | Computational Method | Calculated Property | Value | Reference |

|---|---|---|---|---|

| N-Acetyl-2,6-bis(4-methoxyphenyl)-3-ethylpiperidin-4-one (APM3EPO) | DFT (B3LYP/6-311(d,p)) | First Hyperpolarizability (β) | Value confirmed aptness for NLO applications | researchgate.netasianpubs.org |

| cis-2,6-bis(2-chlorophenyl)-3,3-dimethylpiperidin-4-one (2C3DMPO) | Not Specified | SHG Efficiency vs. KDP | 3.83 times greater than KDP | researchgate.net |

| 2-methyl-imidazole-4-sulfonic acid (2MISA) | Not Specified | First Hyperpolarizability vs. Urea | 4.53 times that of urea | researcher.life |

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing detailed insights into conformational flexibility and interactions with the solvent. nih.govrsc.org By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape of flexible molecules like this compound, revealing the different chair, boat, and twist-boat conformations accessible to the piperidine (B6355638) ring. biorxiv.org

These simulations are governed by a force field, such as AMBER or GAFF, which defines the potential energy of the system as a function of its atomic coordinates. nih.gov The simulation tracks the trajectory of each atom, allowing for the analysis of structural dynamics, conformational changes, and the influence of the solvent environment on the molecule's behavior. rsc.org

For a molecule like this compound, MD simulations can:

Identify the most stable and low-energy conformations in a given solvent.

Determine the energy barriers between different conformations.

Analyze the dynamics of the ethyl substituent and its influence on the ring's puckering.

Study the hydration shell and specific interactions (e.g., hydrogen bonding) between the molecule and solvent molecules.

While specific MD simulation studies focused solely on this compound are not detailed in the provided search results, the technique is widely applied to flexible proteins and other organic molecules to understand their dynamic behavior, which is crucial for functions like receptor binding or catalytic activity. nih.govbiorxiv.orgnih.gov

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling provides a powerful means to investigate chemical reaction mechanisms, predict product formation, and understand factors controlling reaction rates and selectivity. By employing quantum mechanical methods like DFT, researchers can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. acs.org

The study of reaction pathways for piperidine derivatives often involves modeling complex multi-step processes. For example, computational studies have been used to elucidate the mechanism of palladium-catalyzed reactions, identifying key steps such as hydropalladation, migratory insertion, and reductive elimination. researchgate.net Locating the transition state structure and calculating its energy provides the activation energy barrier, which is fundamental to predicting the reaction kinetics. acs.org

For this compound, in silico modeling could be applied to:

Investigate condensation reactions: Modeling the Mannich reaction used in its synthesis to understand the stereochemical outcome.

Study reduction mechanisms: Analyzing the stereoselectivity of the reduction of the ketone group to form the corresponding alcohol.

Model ring-opening or rearrangement reactions: Determining the feasibility and energy profiles of various chemical transformations.

Analyze conformational isomerization: Calculating the transition states for ring-flipping or rotation of substituents, as has been done for related N-Boc-protected piperidines. acs.org

These computational approaches allow for the rational design of synthetic routes and the prediction of chemical reactivity, guiding experimental work and providing a deeper understanding of the underlying molecular processes. researchgate.net

Advanced Applications of 3 Ethylpiperidin 4 One in Contemporary Organic Synthesis Research

Building Block for the Construction of Complex Organic Molecules

3-Ethylpiperidin-4-one serves as a foundational scaffold for the synthesis of more elaborate molecules, leveraging the reactivity of its inherent functional groups. The ketone at C-4 is susceptible to a wide range of nucleophilic additions and condensations, while the nitrogen atom can be readily acylated, alkylated, or incorporated into larger ring systems.

The structural framework of this compound is ideally suited for elaboration into a variety of other nitrogen-containing heterocyclic systems. The reactivity of the ketone and the amine allows for cyclization and condensation reactions that build new rings onto the piperidone core.

A notable example is the synthesis of novel N-acyl-t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-ones. rasayanjournal.co.inresearchgate.net In this research, the parent compound, t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one, is first synthesized via a Mannich-type multicomponent reaction between furfuraldehyde, pentan-2-one (providing the 3-ethyl group), and ammonium (B1175870) acetate (B1210297). rasayanjournal.co.in This precursor is then N-acylated to yield a series of derivatives. These compounds, which fuse furan (B31954) rings and various acyl groups to the piperidine (B6355638) skeleton, have been studied for their complex conformational behavior. rasayanjournal.co.inresearchgate.net The synthesis demonstrates how the simple 3-ethylpiperidone core can be transformed into more complex, polycyclic heterocyclic structures.

The ketone group can also undergo condensation with various reagents like hydrazines to form fused pyrazole (B372694) systems or with other binucleophiles to construct other heterocyclic frameworks. The versatility of piperidone derivatives, in general, makes them key precursors for antimalarial agents like Febrifugine and Isofebrifugine, highlighting the potential of the 3-ethyl variant in medicinal chemistry. rasayanjournal.co.in

The synthesis of piperidines with multiple substituents, often with specific stereochemistry, is a significant challenge in organic chemistry. nih.govresearchgate.net this compound provides a strategic starting point for accessing such polysubstituted derivatives. The ethyl group at the 3-position already establishes one substituent and a stereocenter, which can influence the stereochemical outcome of subsequent reactions.

The synthesis of N-acyl-t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-ones is a clear illustration of this application. rasayanjournal.co.in Starting with a Mannich reaction to form the core, substituents are introduced at the 2, 3, and 6 positions. rasayanjournal.co.inchemrevlett.com Further functionalization at the nitrogen atom introduces additional diversity. rasayanjournal.co.in Detailed NMR studies, including 1H-13C COSY and NOESY, were used to analyze the complex stereochemistry and conformational preferences of these highly substituted products. rasayanjournal.co.inresearchgate.net

The following table summarizes the N-acylated derivatives synthesized from the t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one precursor, showcasing the generation of polysubstituted piperidines.

| Compound ID | N-Substituent | Resulting Compound Name | Reference |

| 1 | Formyl | N-formyl-t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one | rasayanjournal.co.in |

| 2 | Acetyl | N-acetyl-t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one | rasayanjournal.co.in |

| 3 | Propanoyl | N-propanoyl-t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one | rasayanjournal.co.in |

| 4 | Benzoyl | N-benzoyl-t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-one | rasayanjournal.co.in |

Table 1: Synthesis of Polysubstituted Piperidines via N-acylation.

Precursor to Nitrogen-Containing Heterocyclic Systems

Role as a Versatile Intermediate in Cascade and Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, are highly efficient for building molecular complexity. clockss.orgtcichemicals.com this compound and its precursors are intimately linked with MCRs, both in their synthesis and their subsequent application.

The most common method for synthesizing the 2,6-diaryl-3-alkyl-piperidin-4-one core is the Mannich condensation, a classic MCR. rasayanjournal.co.inchemrevlett.com This reaction typically involves an aldehyde, a ketone (such as pentan-2-one to provide the 3-ethyl group), and an amine source like ammonium acetate, which come together in one pot to form the piperidone ring. rasayanjournal.co.in

Once formed, the this compound scaffold can act as a substrate in further complex reactions. For instance, related N-substituted piperidones participate in three-component reactions to generate highly functionalized spiro-heterocycles. researchgate.net In one example, (E)-3-arylidene-1-methyl piperidine-4-one reacts with isatin (B1672199) and malononitrile (B47326) in the presence of a catalyst to yield spiro[indoline-3,4´-pyran]-2-one derivatives. researchgate.net Although this specific example uses a methyl group on the nitrogen and an exocyclic double bond, it highlights the reactivity of the piperidin-4-one core in MCRs, a potential that extends to the 3-ethyl analogue. These reactions often proceed through a cascade of events, such as Michael addition followed by intramolecular cyclization. researchgate.net

Development of Novel Synthetic Methodologies Leveraging the Reactivity of this compound

The unique reactivity of this compound has spurred the development of new synthetic methods and detailed mechanistic investigations. Research into its derivatives has provided deeper insights into the conformational behavior of substituted piperidine rings.

For example, the synthesis and detailed spectral analysis of a series of N-acyl-t(3)-ethyl-r(2),c(6)-di(2'-furyl)piperidin-4-ones represent a significant methodological study. rasayanjournal.co.inresearchgate.net Researchers found that these molecules exist as a mixture of E and Z isomers due to restricted rotation around the N-acyl bond. rasayanjournal.co.in Advanced NMR techniques at various temperatures were required to resolve the complex spectra and elucidate the conformational equilibrium, which was determined to be a mix of alternate chair and boat forms. researchgate.net This type of in-depth study contributes to the fundamental understanding of how substituents influence the three-dimensional structure of the piperidine ring, which is crucial for rational drug design.